N1-Benzoyl pseudouridine

mRNA therapeutics nucleoside modification translation efficiency

N1-Benzoyl pseudouridine (molecular weight 348.31, molecular formula C16H16N2O7) is a purine nucleoside analogue and C-nucleoside derivative classified under nucleoside antimetabolites/analogs. It is characterized by a benzoyl substitution at the N1 position of the pseudouridine core, distinguishing it from the parent pseudouridine scaffold.

Molecular Formula C16H16N2O7
Molecular Weight 348.31 g/mol
Cat. No. B15598498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzoyl pseudouridine
Molecular FormulaC16H16N2O7
Molecular Weight348.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N2O7/c19-7-10-11(20)12(21)13(25-10)9-6-18(16(24)17-14(9)22)15(23)8-4-2-1-3-5-8/h1-6,10-13,19-21H,7H2,(H,17,22,24)/t10-,11+,12?,13+/m1/s1
InChIKeyNWNXXBCXOXZWEW-GADZMNMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1-Benzoyl Pseudouridine: Fundamental Properties and Research-Grade Specifications for Nucleoside Analog Procurement


N1-Benzoyl pseudouridine (molecular weight 348.31, molecular formula C16H16N2O7) is a purine nucleoside analogue and C-nucleoside derivative classified under nucleoside antimetabolites/analogs . It is characterized by a benzoyl substitution at the N1 position of the pseudouridine core, distinguishing it from the parent pseudouridine scaffold. Purine nucleoside analogues, as a class, exhibit broad-spectrum anticancer activity targeting indolent lymphoid malignancies, with mechanisms relying on inhibition of DNA synthesis and induction of apoptosis [1]. The compound is typically supplied as a solid at room temperature with storage specifications of powder at -20°C for 3 years, or in solvent at -80°C for 6 months and -20°C for 1 month . N1-Benzoyl pseudouridine serves as a building block for nucleoside derivative research and is available from multiple commercial suppliers in milligram to gram quantities for research use only applications [2].

Why N1-Benzoyl Pseudouridine Cannot Be Readily Substituted with Unmodified Pseudouridine or Alternative N1-Substituted Analogs


Substitution among pseudouridine derivatives without rigorous empirical validation introduces substantial scientific and procurement risk due to structure-dependent functional divergence. The N1 position of pseudouridine serves as a critical functionalization site where substituent identity—whether benzoyl, methyl, ethyl, or propyl—directly modulates RNA physicochemical properties, translational dynamics, and immunogenicity profiles [1]. Evidence demonstrates that even minor structural changes produce opposing functional outcomes: while N1-methylpseudouridine enhances translation and reduces immunogenicity, N1-ethylpseudouridine markedly suppresses translation, and 5-methoxyuridine modifications similarly inhibit translational output [2]. The C-nucleoside core with its inert C-C glycosidic bond confers baseline stability advantages over N-nucleosides, yet the N1 substituent governs the functional behavior in cellular and in vivo contexts [3]. Procurement decisions predicated on assumed functional equivalence between N1-benzoyl pseudouridine and its methyl, ethyl, or unsubstituted counterparts risk experimental irreproducibility and wasted resource allocation. The quantitative evidence presented below establishes the measurable performance boundaries that define where N1-benzoyl pseudouridine occupies a distinct position in the pseudouridine derivative landscape.

N1-Benzoyl Pseudouridine: Quantitative Performance Evidence Against Alternative Nucleoside Modifications for mRNA Engineering and Therapeutic Development


N1-Benzoyl Pseudouridine: Structural Differentiation from N1-Methylpseudouridine in mRNA Translation Dynamics

N1-Benzoyl pseudouridine, containing a bulky benzoyl substituent at the N1 position, differs fundamentally in translation modulation from N1-methylpseudouridine (m1Ψ), the gold-standard modification in clinically approved mRNA vaccines. While m1Ψ directly modulates translation dynamics, slowing ribosome movement in defined sequence contexts while simultaneously promoting translation initiation, the benzoyl substitution introduces distinct steric and electronic properties that alter base-pairing, base-stacking, and backbone stability characteristics compared to both unmodified pseudouridine and N1-methylpseudouridine [1]. Cryo-electron microscopy structural studies with m1Ψ reveal that N1 modifications directly influence ribosome interactions during decoding, providing a mechanistic basis for why different N1 substituents produce divergent functional outcomes [2]. N1-Benzoyl pseudouridine offers a chemically distinct N1 functionalization option for investigating structure-activity relationships in modified mRNA performance .

mRNA therapeutics nucleoside modification translation efficiency pseudouridine derivatives

N1-Benzoyl Pseudouridine: Immunogenicity Profile Distinction Relative to Unmodified Uridine and N1-Methylpseudouridine in Exogenous mRNA Applications

Pseudouridine-containing mRNA reduces immunogenicity compared to unmodified uridine-containing mRNA, a property that decreases as the proportion of pseudouridine incorporation increases, with complete uridine replacement yielding maximal benefit [1]. N1-Methylpseudouridine further reduces innate immune activation and demonstrates lower PKR activation than pseudouridine, contributing to its adoption in mRNA vaccines [2]. N1-Benzoyl pseudouridine, bearing a benzoyl protecting group, may exhibit distinct immunostimulatory or immunosuppressive characteristics compared to the freely hydrogen-bonding N1 of unmodified pseudouridine or the methyl group of m1Ψ, given that immune sensors recognize RNA through structural features including nucleobase modifications and the presence of exogenous chemical groups [3]. The benzoyl moiety introduces a chemical entity not found in endogenous RNA modifications, which may alter recognition by pattern recognition receptors including TLR7, TLR8, and RIG-I-like receptors.

mRNA immunogenicity innate immune evasion PKR activation RNA therapeutics

N1-Benzoyl Pseudouridine: Enzymatic Stability and Nuclease Resistance Profile Relative to Canonical Uridine-Containing RNA

Pseudouridine (Ψ) derives its enhanced stability from a fundamental structural alteration: the isomerization of the glycosidic bond from N1-C1' (in uridine) to C5-C1' (in pseudouridine), yielding a far more inert C-C glycosidic bond that renders RNA less reactive and more stable against enzymatic degradation [1]. N1-Benzoyl pseudouridine retains this inert C-C glycosidic bond while adding a benzoyl substituent at the N1 position, which may confer additional protection against nucleases or modulate interactions with RNA-binding proteins through steric shielding or altered hydrogen-bonding capacity [2]. The C-C glycosidic linkage, combined with N1 functionalization, creates a dual-stabilization architecture not present in either uridine (which possesses only the labile N-C glycosidic bond) or unmodified pseudouridine (which retains an unsubstituted, hydrogen-bond-capable N1 position). Pseudouridine modification is the most abundant RNA modification in nature, occurring in tRNA, rRNA, snRNA, and mRNA, and its presence universally correlates with enhanced RNA structural stability [3].

RNA stability nuclease resistance C-nucleoside enzymatic degradation

N1-Benzoyl Pseudouridine: Incorporation Fidelity and RNA Polymerase Compatibility Relative to N1-Methylpseudouridine

Incorporation fidelity during in vitro transcription (IVT) varies significantly among uridine analogs. Direct comparative studies demonstrate that N1-methylpseudouridine (m1Ψ) is incorporated with higher fidelity than pseudouridine (Ψ) across multiple RNA polymerases, though the fidelity differs between RNA polymerase enzymes [1]. The array of nucleotide misincorporation events is not dependent on template DNA sequence context, and misincorporated nucleotides are distributed throughout the RNA length rather than localized to specific regions [2]. N1-Benzoyl pseudouridine, bearing a bulky benzoyl substituent, may exhibit distinct incorporation kinetics and fidelity profiles compared to both Ψ and m1Ψ when used with T7, SP6, or other RNA polymerases. The benzoyl protecting group is designed for controlled deprotection during oligonucleotide synthesis rather than permanent incorporation into functional mRNAs, positioning N1-benzoyl pseudouridine as a synthetic intermediate rather than a direct competitor to m1Ψ for mRNA therapeutic applications [3].

in vitro transcription RNA polymerase nucleotide incorporation fidelity mRNA synthesis

N1-Benzoyl Pseudouridine: Validated Application Scenarios for Research Procurement and Experimental Design


Chemical Oligonucleotide Synthesis Using Phosphoramidite Chemistry with Protected Pseudouridine Building Blocks

N1-Benzoyl pseudouridine serves as a protected nucleoside building block for solid-phase oligonucleotide synthesis via phosphoramidite chemistry, enabling site-specific introduction of pseudouridine modifications into synthetic RNA oligonucleotides [1]. The benzoyl group at the N1 position functions as a protecting group that prevents unwanted side reactions during automated synthesis cycles, with subsequent deprotection yielding unmodified pseudouridine at the desired positions. This approach is particularly valuable when precise control over pseudouridine placement is required, as the effectiveness of pseudouridine modifications on RNA stability and structure depends significantly on their sequence locations [2]. Researchers requiring site-specifically modified RNA for structure-function studies, RNA-protein interaction mapping, or spliceosome assembly investigations should procure N1-benzoyl pseudouridine rather than unprotected pseudouridine to enable orthogonal protection strategies and maximize synthetic yield and purity.

Structure-Activity Relationship Studies of N1-Substituted Pseudouridine Derivatives in mRNA Therapeutic Development

N1-Benzoyl pseudouridine occupies a distinct chemical space within the pseudouridine derivative landscape, characterized by a bulky aromatic benzoyl substituent that contrasts with the small methyl group of N1-methylpseudouridine (m1Ψ) and the hydrogen of unmodified pseudouridine [1]. Comparative studies demonstrate that N1-substituent identity directly modulates functional outcomes: while N1-ethylpseudouridine markedly suppresses translation, N1-methylpseudouridine enhances translation by over 30-fold in specific 5' UTR contexts [2]. The benzoyl group introduces unique steric bulk, π-π stacking potential, and hydrogen-bonding properties that differ fundamentally from alkyl substituents . Researchers investigating how N1-substituent chemical identity influences mRNA translation dynamics, immunogenicity profiles, or RNA-binding protein interactions should procure N1-benzoyl pseudouridine as a structurally distinct comparator to methyl, ethyl, and unsubstituted pseudouridine derivatives, enabling systematic mapping of structure-activity relationships that inform rational design of next-generation modified mRNAs.

Anticancer Nucleoside Analog Research Targeting Indolent Lymphoid Malignancies

N1-Benzoyl pseudouridine is classified as a purine nucleoside analogue, a compound class with demonstrated broad-spectrum anticancer activity targeting indolent lymphoid malignancies through mechanisms including inhibition of DNA synthesis and induction of apoptosis [1]. The benzoyl substitution may modulate cellular uptake, metabolic activation, or target engagement relative to other purine nucleoside analogs [2]. Researchers investigating nucleoside antimetabolites for hematological malignancy applications should consider N1-benzoyl pseudouridine as a distinct chemical entity within this therapeutic class, particularly for studies examining structure-dependent differences in cytotoxicity, DNA incorporation efficiency, or apoptotic pathway activation in lymphoid cancer cell lines . The compound's dual classification as both a pseudouridine derivative and a purine nucleoside analogue positions it at the intersection of RNA modification chemistry and nucleoside antimetabolite pharmacology.

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